Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate
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Overview
Description
Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate is a complex organic compound characterized by the presence of trifluoromethyl and phenoxycarbonyl groups. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid with phenyl isocyanate to form the corresponding urethane intermediate. This intermediate is then esterified with methanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and triggering specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate
- Ethyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate
- ®-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid
Uniqueness
Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate is unique due to the presence of both trifluoromethyl and phenoxycarbonyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific reactivity .
Properties
Molecular Formula |
C17H14F3NO5 |
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Molecular Weight |
369.29 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(phenoxycarbonylamino)phenyl]propanoate |
InChI |
InChI=1S/C17H14F3NO5/c1-25-14(22)16(24,17(18,19)20)11-7-9-12(10-8-11)21-15(23)26-13-5-3-2-4-6-13/h2-10,24H,1H3,(H,21,23) |
InChI Key |
VFQQRWSKGVEKHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2)(C(F)(F)F)O |
Origin of Product |
United States |
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